(2-Bromo-6-(trifluoromethoxy)phenyl)methanol
Overview
Description
(2-Bromo-6-(trifluoromethoxy)phenyl)methanol is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-(trifluoromethoxy)phenol, followed by the reduction of the resulting bromo compound to obtain the desired product .
Industrial Production Methods
Industrial production methods for (2-Bromo-6-(trifluoromethoxy)phenyl)methanol may involve large-scale bromination and reduction reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-(trifluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: The major products include (2-Bromo-6-(trifluoromethoxy)phenyl)aldehyde and (2-Bromo-6-(trifluoromethoxy)benzoic acid).
Reduction: The major product is (2-(trifluoromethoxy)phenyl)methanol.
Substitution: The major products depend on the nucleophile used, such as (2-Amino-6-(trifluoromethoxy)phenyl)methanol or (2-Alkyl-6-(trifluoromethoxy)phenyl)methanol.
Scientific Research Applications
(2-Bromo-6-(trifluoromethoxy)phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the bromine atom and hydroxymethyl group can modulate its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol: Similar structure but with different substitution pattern on the benzene ring.
(2-Bromo-5-(trifluoromethoxy)phenyl)methanol: Another isomer with the trifluoromethoxy group in a different position.
Uniqueness
(2-Bromo-6-(trifluoromethoxy)phenyl)methanol is unique due to the specific positioning of the bromine and trifluoromethoxy groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDOTSMDADDJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735735 | |
Record name | [2-Bromo-6-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253189-03-5 | |
Record name | [2-Bromo-6-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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